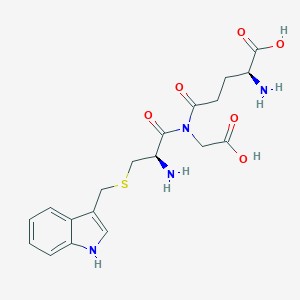

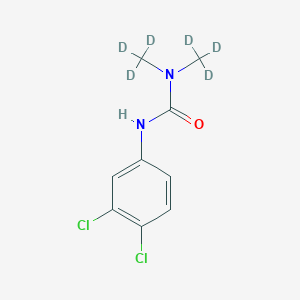

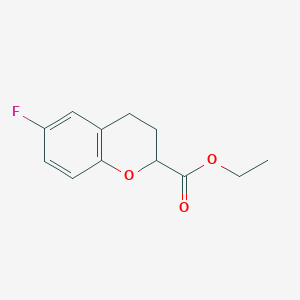

![molecular formula C18H22N4O5S2 B030518 (R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide CAS No. 406233-34-9](/img/structure/B30518.png)

(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2982772は、受容体相互作用タンパク質キナーゼ1(RIPK1)の経口小分子阻害剤です。 この化合物は、関節リウマチ、潰瘍性大腸炎、乾癬などの免疫介在性炎症性疾患の治療における潜在的な治療効果について調査されてきました .

準備方法

GSK2982772の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。正確な合成経路と反応条件は機密情報であり、公表されていません。 化合物は、キーとなる中間体の生成、それに続く精製および特性評価を含む一連の化学反応によって調製されていることが知られています .

化学反応の分析

GSK2982772は、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 化合物に存在する官能基を修飾するために、還元反応を実行できます。

置換: GSK2982772は、特定の原子または基が他の原子または基に置き換わる置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな触媒が含まれます。

科学研究アプリケーション

化学: この化合物は、RIPK1の阻害とそのさまざまな生化学経路への影響を研究するためのツールとして使用されます。

生物学: GSK2982772は、RIPK1の細胞死と炎症における役割を調査するために使用され、これらのプロセスを裏付ける分子メカニズムに関する洞察を提供します。

医学: 関節リウマチ、潰瘍性大腸炎、乾癬などの疾患の治療におけるGSK2982772の有効性を評価するために、臨床試験が実施されました。

産業: GSK2982772は、免疫介在性炎症性疾患に対する新しい治療薬の開発における潜在的な使用について調査されています

科学的研究の応用

Chemistry: The compound is used as a tool to study the inhibition of RIPK1 and its effects on various biochemical pathways.

Biology: GSK2982772 is used to investigate the role of RIPK1 in cell death and inflammation, providing insights into the molecular mechanisms underlying these processes.

Medicine: Clinical trials have been conducted to evaluate the efficacy of GSK2982772 in treating diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis.

Industry: GSK2982772 is being explored for its potential use in developing new therapeutic agents for immune-mediated inflammatory diseases

作用機序

GSK2982772は、炎症と細胞死の重要な仲介因子である受容体相互作用タンパク質キナーゼ1(RIPK1)を阻害することによって効果を発揮します。RIPK1は、プログラム細胞死(ネクロプトーシス)および炎症性サイトカインの産生に関与する経路の調節において重要な役割を果たします。 RIPK1を阻害することによって、GSK2982772は炎症を軽減し、細胞死を防ぐことができ、それによって過剰な炎症を特徴とする状態において治療上の利点をもたらします .

類似の化合物との比較

GSK2982772は、RIPK1の特異的な阻害においてユニークです。類似の化合物には、以下のような他のRIPK1阻害剤が含まれます。

ネクロスタチン-1: 潜在的な治療用途について研究されてきた別のRIPK1阻害剤。

GSK3145095: RIPK1に対する類似の阻害効果を持つ化合物。

DNL104: 神経炎症性疾患の治療における潜在的な使用について調査されているRIPK1阻害剤。これらの化合物と比較して、GSK2982772は臨床試験で有望な結果を示し、安全性がよく特徴付けられています

類似化合物との比較

GSK2982772 is unique in its specific inhibition of RIPK1. Similar compounds include other RIPK1 inhibitors, such as:

Necrostatin-1: Another RIPK1 inhibitor that has been studied for its potential therapeutic applications.

GSK3145095: A compound with similar inhibitory effects on RIPK1.

DNL104: A RIPK1 inhibitor being investigated for its potential use in treating neuroinflammatory diseases. Compared to these compounds, GSK2982772 has shown promising results in clinical trials and has a well-characterized safety profile

特性

IUPAC Name |

(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSXMAOXQKJWCR-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

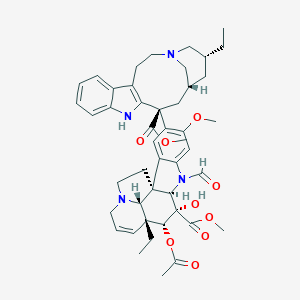

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)